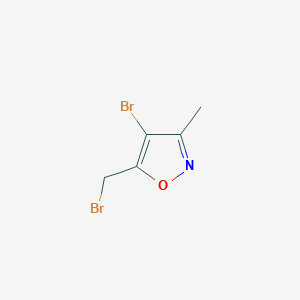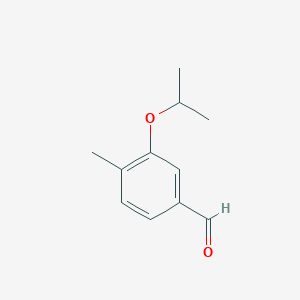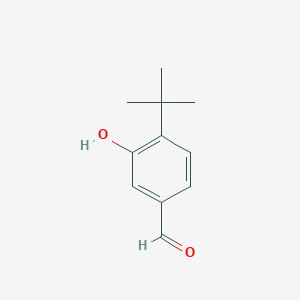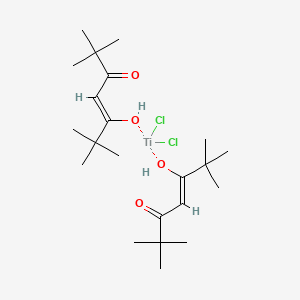
Dichlorotitanium;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one
Vue d'ensemble
Description
The description of a chemical compound includes its chemical formula, molecular weight, and structural formula. It also includes its common names and any synonyms it might have in the scientific literature .
Synthesis Analysis
The synthesis of a chemical compound involves the methods and reactions used to produce it from simpler starting materials. This can include traditional chemical reactions, as well as newer methods such as green chemistry or biocatalysis .Molecular Structure Analysis
The molecular structure of a compound is determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and electron microscopy . These techniques can provide information about the arrangement of atoms within the molecule and the types of bonds between them.Chemical Reactions Analysis
The chemical reactions of a compound involve how it reacts with other substances. This can include its reactivity, the products it forms, and the conditions under which these reactions occur .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined through a variety of laboratory tests .Applications De Recherche Scientifique
Organic Synthesis and Catalysis
Dichlorotitanium compounds have been explored for their utility in organic synthesis, particularly in the preparation of complex organic molecules. For example, the synthesis of fully alkylated furan derivatives from diketones demonstrates the utility of dichlorotitanium in cyclization reactions, although the anticipated product, tetra-tert-butylethene, was not obtained in the investigated reaction. This study underscores the potential of dichlorotitanium agents in facilitating complex organic transformations (Klein, Hopf, & Grunenberg, 2009).
Polymer Chemistry
Dichlorotitanium has been applied in polymer chemistry, especially in the polymerization of cyclic carbonates to produce polycarbonates with narrow molecular weight distribution. This research demonstrates the effectiveness of dichlorotitanium complexes in mediating living polymerization processes, a key technique in the production of polymers with precise structural attributes (Takeuchi, Aida, & Endo, 2000).
Materials Science
In materials science, dichlorotitanium complexes have been synthesized and characterized for their potential applications in creating new materials. Studies on bimetallic dichlorotitanium complexes, for example, have contributed to the understanding of their structure and reactivity, which is crucial for designing catalysts for polymerization processes. These findings highlight the role of dichlorotitanium complexes in the development of advanced materials with specific properties (Lee et al., 2007).
Mécanisme D'action
Target of Action
It’s known that this compound, like other titanium complexes, can interact with various biological molecules due to its unique chemical properties .
Mode of Action
It’s known that titanium complexes can form stable coordination compounds with various ligands, which could potentially alter the function of target molecules .
Biochemical Pathways
Titanium complexes are known to interact with a variety of biological molecules, potentially affecting multiple pathways .
Result of Action
Titanium complexes are known to have diverse biological effects, depending on their specific structure and the nature of their ligands .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Dichlorobis(2,2,6,6-tetramethyl-3,5-heptanedionato)titanium(IV). For instance, the compound’s stability can be affected by temperature, as suggested by its melting point of 123-144 °C .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
dichlorotitanium;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20O2.2ClH.Ti/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;;;/h2*7,12H,1-6H3;2*1H;/q;;;;+2/p-2/b2*8-7-;;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDNVKNHGUIQEV-KKUWAICFSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.Cl[Ti]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.Cl[Ti]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40Cl2O4Ti | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



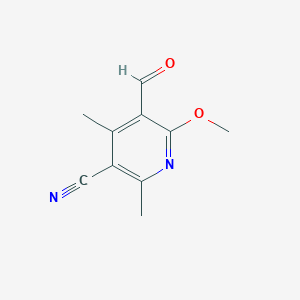
![N-[(1-oxidopyridin-1-ium-2-yl)methyl]acetamide](/img/structure/B3270640.png)


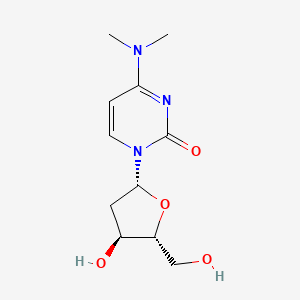
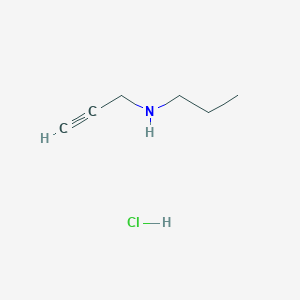
![3-[(2-Nitrophenyl)sulfanyl]propanoic acid](/img/structure/B3270670.png)

